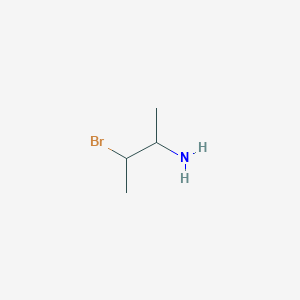![molecular formula C12H15N3O B13189085 1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B13189085.png)
1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a benzyloxyethyl group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine typically involves the reaction of a pyrazole derivative with a benzyloxyethyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the pyrazole, followed by nucleophilic substitution with the benzyloxyethyl halide . The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
- Oxidation of the benzyloxy group yields benzaldehyde derivatives.
- Reduction of nitro groups yields primary amines.
- Substitution reactions yield various substituted pyrazole derivatives.
Applications De Recherche Scientifique
1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors or anti-inflammatory agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . The molecular targets and pathways involved vary based on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
1-[2-(Benzyloxy)ethyl]-1H-pyrazole: Similar structure but lacks the amine group.
1-[2-(Benzyloxy)ethyl]-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.
1-[2-(Benzyloxy)ethyl]-1H-pyrrole: Contains a pyrrole ring instead of a pyrazole ring.
Uniqueness: 1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine is unique due to the presence of both the benzyloxyethyl group and the amine group on the pyrazole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C12H15N3O |
|---|---|
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
1-(2-phenylmethoxyethyl)pyrazol-4-amine |
InChI |
InChI=1S/C12H15N3O/c13-12-8-14-15(9-12)6-7-16-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10,13H2 |
Clé InChI |
QOKIFSFKBQAURR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCN2C=C(C=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


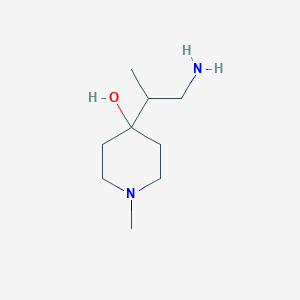
![6-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B13189008.png)
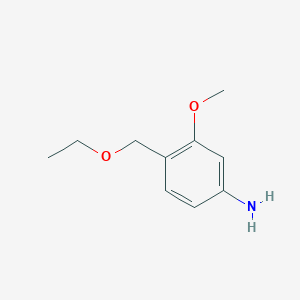
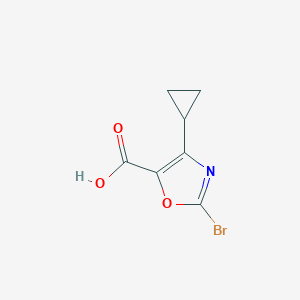
![2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL](/img/structure/B13189020.png)
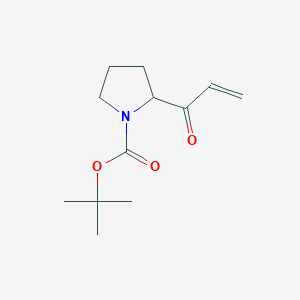
![4-[(2-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13189024.png)


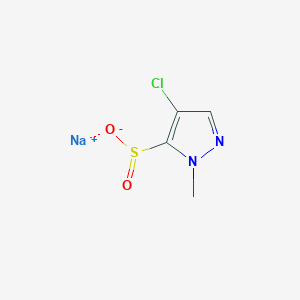
![[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B13189046.png)
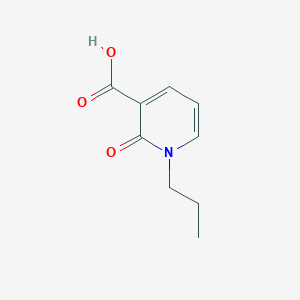
![4-[(3,5-Dimethylbenzoyl)amino]butanoic acid](/img/structure/B13189060.png)
